molecular formula C8H8Cl2O3S B1420910 (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride CAS No. 1179047-05-2

(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Cat. No.: B1420910
CAS No.: 1179047-05-2
M. Wt: 255.12 g/mol
InChI Key: RBXYTWGJFABQSQ-UHFFFAOYSA-N
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Description

“(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C8H8Cl2O3S . It has a molecular weight of 255.12 . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H8Cl2O3S/c1-13-8-3-2-7(9)4-6(8)5-14(10,11)12/h2-4H,5H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder that should be stored at 4 degrees Celsius . The boiling point of this compound is not specified .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Sulfonation and Cyanation of Heterocyclic Compounds : Methanesulfonyl chloride, a related compound, has been utilized in the sulfonation and cyanation of heterocyclic compounds, such as tetrazoles. This process highlights its role in introducing sulfonyl and cyano groups into heterocyclic frameworks, which can be pivotal for developing pharmaceuticals and other functional materials (Rao & Lwowski, 1980).

  • Synthesis of Benzoxazoles : Methanesulfonic acid, a derivative of methanesulfonyl chloride, has catalyzed the synthesis of 2-substituted benzoxazoles from carboxylic acids. This showcases the compound's utility in facilitating cyclization reactions, essential for synthesizing heterocyclic compounds with potential biological activities (Kumar, Rudrawar, & Chakraborti, 2008).

  • Chlorination Reactions : Methanesulfonyl chloride has been applied in selective chlorination reactions, transforming pentitols into their 1,5-dichloro derivatives. This exemplifies its utility in selective functionalization of polyols, which is crucial for synthesizing complex molecules with defined chlorine placement (Benazza, Beaupère, Uzan, & Demailly, 1991).

  • N-Arylation of Methanesulfonamide : A Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides has been developed, highlighting a method to form aryl-sulfonamides without generating potentially genotoxic impurities. This technique underscores the importance of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride in synthesizing sulfonamide-based compounds with potential pharmacological properties (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Biological Applications

  • Antioxidant and Enzyme Inhibitory Activities : A study on N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives revealed their antioxidant properties and inhibitory activities against enzymes such as acetylcholinesterase. This suggests the potential therapeutic applications of compounds derived from this compound in treating diseases associated with oxidative stress and enzyme dysregulation (Fatima, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Mechanism of Action

The mechanism of action for “(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride” is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to its behavior in biological systems, which may not be applicable for this compound as it’s primarily used for research purposes .

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), H314 (causes severe skin burns and eye damage), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride” are not specified in the sources I found. As a research chemical, its future applications will likely depend on the results of ongoing and future studies .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-13-8-3-2-7(9)4-6(8)5-14(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXYTWGJFABQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179047-05-2
Record name (5-chloro-2-methoxyphenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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